Cas no 44924-99-4 (butyl 2-aminopropanoate)

Butyl 2-aminopropanoate is a versatile organic compound known for its low volatility and pleasant aroma. It is employed as a fragrance ingredient in the cosmetics and perfumery industry. Its hydrophobic nature allows for effective solubilization of hydrophobic compounds, while its hydrophilic properties facilitate emulsification. Butyl 2-aminopropanoate exhibits good stability under a wide range of conditions, making it a reliable choice for various applications.
butyl 2-aminopropanoate structure
butyl 2-aminopropanoate structure
Product Name:butyl 2-aminopropanoate
CAS No:44924-99-4
MF:C7H15NO2
MW:145.199502229691
MDL:MFCD11625306
CID:2153785
PubChem ID:13783302
Update Time:2025-07-18

butyl 2-aminopropanoate Chemical and Physical Properties

Names and Identifiers

    • butyl 2-aminopropanoate
    • EN300-94279
    • 174468-17-8
    • DTXSID10549379
    • DB-333920
    • MFCD12796122
    • butyl alaninate
    • 44924-99-4
    • butyl2-aminopropanoate
    • CS-0276475
    • Butyl (S)-2-Aminopropanoate
    • AKOS009411630
    • SY030056
    • SCHEMBL624749
    • DB-000271
    • MDL: MFCD11625306
    • Inchi: 1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3
    • InChI Key: RJJXSCQQRYCPLW-UHFFFAOYSA-N
    • SMILES: O(C(C(C)N)=O)CCCC

Computed Properties

  • Exact Mass: 145.110278721Da
  • Monoisotopic Mass: 145.110278721Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 52.3Ų

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Additional information on butyl 2-aminopropanoate

Properties and Applications of Butyl 2-aminopropanoate (CAS No. 44924-99-4)

Butyl 2-aminopropanoate, with the chemical formula C₇H₁₅NO₂ and CAS number 44924-99-4, is an organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This ester derivative of 2-aminopropanoic acid (alanine) is valued for its versatile applications, ranging from synthetic chemistry to potential roles in drug development and material science. The compound's unique structural features, including the presence of both an amine and an ester functional group, make it a fascinating subject for investigation.

The synthesis of butyl 2-aminopropanoate typically involves the reaction between 2-aminopropanoic acid and butanol under controlled conditions. This esterification process is catalyzed by acid or base catalysts, leading to the formation of the desired product with high yield and purity. The reaction conditions can be optimized to enhance selectivity and minimize side products, ensuring that the final product meets the stringent requirements of industrial and laboratory applications.

In recent years, butyl 2-aminopropanoate has been explored for its potential applications in pharmaceutical intermediates. The compound's structural similarity to amino acids makes it a candidate for use in peptidomimetic chemistry, where it can serve as a building block for designing novel bioactive molecules. Peptidomimetics are synthetic analogs of natural peptides that mimic their biological activity but with improved pharmacokinetic properties. The amine group in butyl 2-aminopropanoate allows for further functionalization, enabling the creation of complex molecular architectures that could have therapeutic significance.

Moreover, the ester functionality in butyl 2-aminopropanoate contributes to its solubility in both polar and non-polar solvents, making it a valuable solvent or intermediate in various chemical reactions. This property is particularly useful in pharmaceutical synthesis, where solubility plays a critical role in drug formulation and delivery. Researchers have also investigated its use as a chiral auxiliary in asymmetric synthesis, leveraging its stereogenic center to achieve enantioselective transformations.

Recent studies have highlighted the role of butyl 2-aminopropanoate in material science, particularly in the development of polymeric materials. The compound can be incorporated into polymer backbones to enhance thermal stability, mechanical strength, or biodegradability. For instance, its incorporation into biodegradable polyesters has shown promise in creating sustainable materials for medical implants or packaging applications. The amine group also facilitates cross-linking reactions, enabling the formation of hydrogels with tunable properties for biomedical applications such as drug delivery systems.

The pharmacological potential of butyl 2-aminopropanoate has not been extensively studied compared to other pharmaceutical intermediates, but preliminary research suggests that it may have bioactive properties worthy of further investigation. For example, derivatives of this compound have been shown to interact with specific biological targets, potentially leading to applications in treating neurological disorders or inflammatory conditions. The ability to modify both the amine and ester groups provides a rich scaffold for structure-activity relationship studies, allowing researchers to fine-tune the properties of derived compounds for optimal biological activity.

In industrial settings, butyl 2-aminopropanoate is valued for its role as a precursor in synthesizing more complex molecules. Its cost-effectiveness and availability make it an attractive choice for large-scale production processes. Additionally, its stability under various storage conditions ensures that it remains viable for long-term projects without degradation. This reliability is crucial in pharmaceutical manufacturing, where consistency in raw materials is essential for producing high-quality drugs.

The environmental impact of using butyl 2-aminopropanoate has also been considered in recent research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. For instance, catalytic processes using recyclable catalysts or renewable solvents have been explored to enhance sustainability. These approaches align with global efforts to promote green chemistry principles and reduce the ecological footprint of chemical production.

Future directions in the study of butyl 2-aminopropanoate may include exploring its role in nanotechnology and advanced material design. The compound's ability to form stable complexes with metal ions or nanoparticles could lead to novel applications in drug delivery or catalysis. Additionally, its potential as a ligand in coordination chemistry has not been fully exploited but could open new avenues for designing metal-based catalysts with enhanced efficiency.

In conclusion, butyl 2-aminopropanoate (CAS No. 44924-99-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, material science, and chemical research. As our understanding of its properties continues to grow, so too will its utility in developing innovative solutions for industrial and biomedical challenges.

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